Cas no 2640935-78-8 (5-methyl-2-(methylsulfanyl)-4-{[1-(1,3-thiazol-2-yl)piperidin-4-yl]methoxy}pyrimidine)

5-methyl-2-(methylsulfanyl)-4-{[1-(1,3-thiazol-2-yl)piperidin-4-yl]methoxy}pyrimidine structure
2640935-78-8 structure
Product name:5-methyl-2-(methylsulfanyl)-4-{[1-(1,3-thiazol-2-yl)piperidin-4-yl]methoxy}pyrimidine
CAS No:2640935-78-8
MF:C15H20N4OS2
Molecular Weight:336.475500106812
CID:5315495
PubChem ID:155798574

5-methyl-2-(methylsulfanyl)-4-{[1-(1,3-thiazol-2-yl)piperidin-4-yl]methoxy}pyrimidine 化学的及び物理的性質

名前と識別子

    • 2640935-78-8
    • AKOS040731449
    • 5-methyl-2-(methylsulfanyl)-4-{[1-(1,3-thiazol-2-yl)piperidin-4-yl]methoxy}pyrimidine
    • F6795-5507
    • 5-Methyl-2-(methylthio)-4-[[1-(2-thiazolyl)-4-piperidinyl]methoxy]pyrimidine
    • インチ: 1S/C15H20N4OS2/c1-11-9-17-14(21-2)18-13(11)20-10-12-3-6-19(7-4-12)15-16-5-8-22-15/h5,8-9,12H,3-4,6-7,10H2,1-2H3
    • InChIKey: PYGVDSNTTGZQGR-UHFFFAOYSA-N
    • SMILES: C1(SC)=NC=C(C)C(OCC2CCN(C3=NC=CS3)CC2)=N1

計算された属性

  • 精确分子量: 336.10785362g/mol
  • 同位素质量: 336.10785362g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 氢键受体数量: 7
  • 重原子数量: 22
  • 回転可能化学結合数: 5
  • 複雑さ: 342
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 105Ų
  • XLogP3: 3.6

じっけんとくせい

  • 密度みつど: 1.30±0.1 g/cm3(Temp: 20 °C; Press: 760 Torr)(Predicted)
  • Boiling Point: 506.1±53.0 °C(Predicted)
  • 酸度系数(pKa): 6.45±0.10(Predicted)

5-methyl-2-(methylsulfanyl)-4-{[1-(1,3-thiazol-2-yl)piperidin-4-yl]methoxy}pyrimidine Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Life Chemicals
F6795-5507-25mg
5-methyl-2-(methylsulfanyl)-4-{[1-(1,3-thiazol-2-yl)piperidin-4-yl]methoxy}pyrimidine
2640935-78-8
25mg
$163.5 2023-09-07
Life Chemicals
F6795-5507-50mg
5-methyl-2-(methylsulfanyl)-4-{[1-(1,3-thiazol-2-yl)piperidin-4-yl]methoxy}pyrimidine
2640935-78-8
50mg
$240.0 2023-09-07
Life Chemicals
F6795-5507-2mg
5-methyl-2-(methylsulfanyl)-4-{[1-(1,3-thiazol-2-yl)piperidin-4-yl]methoxy}pyrimidine
2640935-78-8
2mg
$88.5 2023-09-07
Life Chemicals
F6795-5507-3mg
5-methyl-2-(methylsulfanyl)-4-{[1-(1,3-thiazol-2-yl)piperidin-4-yl]methoxy}pyrimidine
2640935-78-8
3mg
$94.5 2023-09-07
Life Chemicals
F6795-5507-15mg
5-methyl-2-(methylsulfanyl)-4-{[1-(1,3-thiazol-2-yl)piperidin-4-yl]methoxy}pyrimidine
2640935-78-8
15mg
$133.5 2023-09-07
Life Chemicals
F6795-5507-10mg
5-methyl-2-(methylsulfanyl)-4-{[1-(1,3-thiazol-2-yl)piperidin-4-yl]methoxy}pyrimidine
2640935-78-8
10mg
$118.5 2023-09-07
Life Chemicals
F6795-5507-5μmol
5-methyl-2-(methylsulfanyl)-4-{[1-(1,3-thiazol-2-yl)piperidin-4-yl]methoxy}pyrimidine
2640935-78-8
5μmol
$94.5 2023-09-07
Life Chemicals
F6795-5507-10μmol
5-methyl-2-(methylsulfanyl)-4-{[1-(1,3-thiazol-2-yl)piperidin-4-yl]methoxy}pyrimidine
2640935-78-8
10μmol
$103.5 2023-09-07
Life Chemicals
F6795-5507-20μmol
5-methyl-2-(methylsulfanyl)-4-{[1-(1,3-thiazol-2-yl)piperidin-4-yl]methoxy}pyrimidine
2640935-78-8
20μmol
$118.5 2023-09-07
Life Chemicals
F6795-5507-4mg
5-methyl-2-(methylsulfanyl)-4-{[1-(1,3-thiazol-2-yl)piperidin-4-yl]methoxy}pyrimidine
2640935-78-8
4mg
$99.0 2023-09-07

5-methyl-2-(methylsulfanyl)-4-{[1-(1,3-thiazol-2-yl)piperidin-4-yl]methoxy}pyrimidine 関連文献

5-methyl-2-(methylsulfanyl)-4-{[1-(1,3-thiazol-2-yl)piperidin-4-yl]methoxy}pyrimidineに関する追加情報

Introduction to 5-methyl-2-(methylsulfanyl)-4-{[1-(1,3-thiazol-2-yl)piperidin-4-yl]methoxy}pyrimidine (CAS No. 2640935-78-8)

5-methyl-2-(methylsulfanyl)-4-{[1-(1,3-thiazol-2-yl)piperidin-4-yl]methoxy}pyrimidine, identified by its CAS number 2640935-78-8, is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal biology. This compound belongs to the pyrimidine class, a heterocyclic aromatic ring system that is widely recognized for its biological activity and utility in drug design. The structural complexity of this molecule, characterized by its multiple functional groups and substituents, positions it as a promising candidate for further exploration in therapeutic applications.

The chemical structure of 5-methyl-2-(methylsulfanyl)-4-{[1-(1,3-thiazol-2-yl)piperidin-4-yl]methoxy}pyrimidine features a pyrimidine core substituted with a methyl group at the 5-position, a methylsulfanyl group at the 2-position, and a methoxy group linked to a piperidine ring that is further connected to a 1,3-thiazole moiety. This intricate arrangement of functional groups not only contributes to the molecule's unique chemical properties but also suggests potential interactions with biological targets. The presence of both sulfur and nitrogen-containing heterocycles enhances its versatility in drug-like characteristics, making it an attractive scaffold for medicinal chemists.

In recent years, there has been a surge in research focused on developing novel small molecules with therapeutic potential. Pyrimidine derivatives have been extensively studied due to their ability to modulate various biological pathways. Among these, compounds with structural motifs similar to 5-methyl-2-(methylsulfanyl)-4-{[1-(1,3-thiazol-2-yl)piperidin-4-yl]methoxy}pyrimidine have shown promise in preclinical studies as inhibitors of kinases and other enzymes involved in cancer progression. The combination of a pyrimidine core with piperidine and thiazole substituents creates a multifaceted pharmacophore that can interact with multiple targets, potentially leading to synergistic effects in treatment regimens.

One of the most compelling aspects of this compound is its potential role in addressing unmet medical needs. The structural features of 5-methyl-2-(methylsulfanyl)-4-{[1-(1,3-thiazol-2-yl)piperidin-4-yl]methoxy}pyrimidine suggest that it may exhibit inhibitory activity against enzymes such as tyrosine kinases, which are aberrantly activated in many cancers. Additionally, the compound's ability to cross the blood-brain barrier could make it useful in treating neurological disorders. Current research is focused on optimizing its pharmacokinetic properties and evaluating its safety profile in clinical trials.

The synthesis of 5-methyl-2-(methylsulfanyl)-4-{[1-(1,3-thiazol-2-yl)piperidin-4-yl]methoxy}pyrimidine involves multi-step organic reactions that require precise control over reaction conditions to ensure high yield and purity. The introduction of the methylsulfanyl group at the 2-position and the methoxy-piperidino-thiazole moiety at the 4-position are critical steps that define the compound's unique structure. Advanced synthetic techniques, such as transition-metal-catalyzed cross-coupling reactions and palladium-mediated transformations, have been employed to construct the complex framework efficiently. These synthetic strategies not only enhance the scalability of production but also allow for modifications that can improve therapeutic efficacy.

The pharmacological evaluation of 5-methyl-2-(methylsulfanyl)-4-{[1-(1,3-thiazol-2-yl)piperidin-4-yl]methoxy}pyrimidine has revealed intriguing biological activities that warrant further investigation. In vitro studies have demonstrated its ability to inhibit the growth of various cancer cell lines by targeting key signaling pathways involved in cell proliferation and survival. The compound's interaction with proteins such as Bruton's tyrosine kinase (BTK) has been particularly noteworthy, as BTK inhibitors are already used in clinical practice for treating certain types of leukemia. Additionally, preliminary data suggest that it may have anti-inflammatory properties by modulating cytokine production.

One of the most exciting developments in the field is the integration of computational methods into drug discovery processes. Molecular modeling and virtual screening techniques have been instrumental in identifying promising candidates like 5-methyl-2-(methylsulfanyl)-4-{[1-(1,3-thiazol-2-y l)piperidin -4 - yl]methoxy}pyrimidine based on their predicted binding affinity to biological targets. These computational approaches not only accelerate the identification of lead compounds but also provide insights into their mechanism of action. By leveraging machine learning algorithms and artificial intelligence, researchers can predict how modifications to the molecular structure will affect its biological activity, thereby guiding experimental design more effectively.

The future prospects for 5-methyl - 2 -(methylsulfanyl) - 4 - {[ 1 -( 1 , 3 - thiaz ol - 2 - yl ) piper idin e - 4 - yl ] meth oxy } py rim id ine are bright given its multifaceted pharmacological profile and structural features. Ongoing clinical trials aim to assess its efficacy and safety in patients with advanced cancers who have limited treatment options. If successful, this compound could represent a significant advancement in oncology therapy by offering a novel mechanism of action alongside existing treatments. Furthermore, its potential application in other therapeutic areas cannot be overlooked.

The development of new drugs is often hampered by challenges such as poor solubility, low bioavailability, and rapid metabolism. However,5-methyl - 2 -(methylsulfanyl) - 4 - {[ 1 -( 1 , 3 - thiaz ol - 2 - yl ) piper idin e - 4 - yl ] meth oxy } py rim id ine has shown promise in overcoming these hurdles through structural optimization strategies. Researchers are exploring ways to enhance its pharmacokinetic properties by introducing prodrugs or using formulation techniques that improve delivery efficiency. These efforts are crucial for translating promising preclinical findings into effective clinical therapies.

In conclusion,5-methyl - 2 -(methylsulfanyl) - 4 - {[ 1 -( 1 , 3 - thiaz ol - 2 - yl ) piper idin e - 4 - yl ] meth oxy } py rim id ine (CAS No. 2640935–78–8) represents an exciting advancement in pharmaceutical chemistry with significant therapeutic potential. Its complex structure and diverse functional groups make it a versatile scaffold for drug development,and ongoing research continues to uncover new possibilities for its application across multiple disease indications,including cancer and neurological disorders,while computational methods play an increasingly critical role in accelerating discovery efforts,ensuring that compounds like this one move closer to clinical reality.

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